Methyl pyridazine-3-carboxylate
Overview
Description
“Methyl pyridazine-3-carboxylate” is a derivative of pyridazine . Pyridazine is an organic compound with a six-membered ring containing two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
There are several methods for the synthesis of pyridazine derivatives. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine derivatives have been found to undergo a variety of chemical reactions. For instance, 3-Methylpyridazine reacts with halogenotrimethylplatinum (IV), [PtXMe 3) 4 ], to form complexes of type fac - [PtXMe 3 (3-Mepydz) 2] (X = Cl, Br or I) . It also undergoes self-association in aqueous solution at acidic, neutral and basic pH .Scientific Research Applications
Summary of the Application
Pyridazine derivatives, including Methyl pyridazine-3-carboxylate, have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
Methods of Application or Experimental Procedures
The application of Methyl pyridazine-3-carboxylate in these fields is primarily through [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .
Results or Outcomes
The results of these applications are promising, with advances in the pyridazine series’ medicinal chemistry and optoelectronic applications over the last ten years . Applications in optoelectronics, particularly as fluorescent materials and sensors, and medicinal chemistry, particularly antimicrobials and anticancer, are also reviewed .
2. Application in Neuroprotection and Anti-neuroinflammatory Agents
Summary of the Application
Pyrimidine and its derivatives, including Methyl pyridazine-3-carboxylate, have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity. This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety And Hazards
Future Directions
Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications . Therefore, the synthetic methods and biological activities of pyridazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
methyl pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMAHDJHOXDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515076 | |
Record name | Methyl pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyridazine-3-carboxylate | |
CAS RN |
34253-02-6 | |
Record name | Methyl pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.